REACTION_CXSMILES
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[CH2:1]1[O:8]C(=O)C[O:4][C:2]1=[O:3].[CH3:9][C@@H:10]1[O:17]C(=O)[C@H](C)[O:13][C:11]1=[O:12]>>[C:2]([OH:4])(=[O:3])[CH2:1][OH:8].[C:11]([OH:13])(=[O:12])[CH:10]([CH3:9])[OH:17] |f:2.3|
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Name
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|
Quantity
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196 g
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Type
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reactant
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Smiles
|
C1C(=O)OCC(=O)O1
|
Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1C(=O)O[C@H](C(=O)O1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Polymerization
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Name
|
|
Type
|
product
|
Smiles
|
C(CO)(=O)O.C(C(O)C)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |